3-(4-methoxyphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide -

3-(4-methoxyphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Catalog Number: EVT-4144051
CAS Number:
Molecular Formula: C23H21N3OS
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer Activity: Pyrazolines have shown promising activity against various cancer cell lines through mechanisms such as inhibiting tubulin polymerization [].
  • Antimicrobial Activity: Studies have demonstrated the ability of certain pyrazoline derivatives to inhibit the growth of bacteria and fungi, making them potential candidates for novel antimicrobial agents [, , ].
  • Anti-inflammatory Activity: The anti-inflammatory properties of pyrazolines have been investigated, with some derivatives exhibiting significant effects in preclinical models [].
Mechanism of Action
  • Inhibition of Enzymes: Pyrazolines can interact with the active sites of enzymes, inhibiting their activity. For example, some derivatives have shown promising inhibition of monoamine oxidase (MAO) enzymes, potentially contributing to antidepressant activity [, , , ].
  • Interaction with DNA: Certain pyrazolines have been shown to bind to DNA, interfering with essential cellular processes like replication and transcription. This mechanism is often associated with anticancer activity [].
  • Antioxidant Activity: Some pyrazoline derivatives display antioxidant properties by scavenging free radicals, potentially contributing to their protective effects against oxidative stress-related diseases [].

1. 3-(4-Chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (I) [, ]

    Compound Description: This compound is a carbothioamide derivative synthesized and characterized using XRD, FT-IR, and UV-Vis spectroscopies []. Hirshfeld topology analysis was employed to examine its intermolecular interactions. Theoretical calculations like FMOs, MEP, NLO, and FF were conducted using the DFT/B3LYP/6–311G(d,p) method. Molecular docking studies assessed its binding patterns with PDB ID: 1X2J [].

2. 3-(4-Methoxyphenyl)-5-(thiophene-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamide (II) []

    Compound Description: Similar to compound (I), this carbothioamide derivative was synthesized and characterized using XRD, FT-IR, and UV-Vis spectroscopies []. Its intermolecular interactions were studied using Hirshfeld topology analysis. The DFT/B3LYP/6–311G(d,p) method was used for theoretical calculations, including FMOs, MEP, NLO, and FF. Molecular docking studies with PDB ID: 1X2J provided insights into its potential interactions [].

3. 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide []

    Compound Description: This pyrazoline derivative (C17H18N4OS) exhibits a characteristic envelope conformation of its pyrazole ring, with the atom linked to the methoxyphenyl substituent displaced from the plane []. The crystal structure reveals a network of hydrogen bonds (N—H⋯O and N—H⋯S) and π–π interactions, contributing to the formation of layers and stacks of molecules [].

4. 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) []

    Compound Description: This compound acts as a building block in the formation of multicomponent crystals with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (2) and dimethylformamide (DMF) []. These structures allow for the comparison of hydrogen bonding patterns involving the molecule. The presence of two methoxy groups on the phenyl rings distinguishes it from the target compound, offering insights into the effects of additional methoxy substitutions on intermolecular interactions.

5. 3-(2-Hy­droxy-4-meth­oxy­phen­yl)-N-(2-meth­oxy­phen­yl)-5-(naphthalen-1-yl)-4,5-di­hydro-1H-pyrazole-1-carbo­thio­amide []

    Compound Description: This molecule (C28H25N3O3S) displays specific dihedral angles between its naphthalene ring system and the benzene rings []. The presence of hydroxy and methoxy groups on the phenyl rings, along with a naphthalene substituent, distinguishes it from the target compound. Examination of this structure contributes to understanding the influence of diverse aromatic systems and functional groups on molecular conformation.

6. 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)‐N‐methyl‐4,5‐dihydro‐1H‐pyrazole‐1‐carbothioamide []

    Compound Description: Identified as a potent human monoamine oxidase A (hMAO-A) inhibitor [], this compound exhibited high selectivity for hMAO-A over hMAO-B. Molecular docking studies were conducted to elucidate its binding mode to the enzyme's active site [].

7. 5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide []

    Compound Description: This compound, C16H16N4OS, features a pyridine ring at the 3-position of the pyrazole, distinguishing it from the target compound's phenyl group []. The crystal structure reveals intermolecular hydrogen bonds (N—H⋯O and N—H⋯S) and a weak C—H⋯S interaction, leading to the formation of molecular layers [].

8. 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide []

    Compound Description: This pyrazole derivative (C18H19BrN4S) has a twisted molecular structure with a dimethylamino group on one of the phenyl rings []. Its crystal packing is stabilized by N—H⋯S hydrogen bonds and C—H⋯π interactions []. The presence of a bromine atom and a dimethylamino group differentiates it from the target compound.

9. 5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole []

    Compound Description: This compound, characterized by single-crystal X-ray diffraction, contains a central four-ring system with a nearly coplanar arrangement []. The presence of a thiazole ring and a propynyloxy group, along with two methoxyphenyl substituents, differentiates it from the target compound. The crystal structure shows the significance of π–π interactions in linking molecules [].

10. 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole (6) [, ]

    Compound Description: This compound is part of a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives investigated for their ability to selectively inhibit monoamine oxidase (MAO) isoforms A and B []. It exhibits a preference for inhibiting MAO-A. Its enantiomers were separated, and the (-)-enantiomer showed higher potency and selectivity for MAO-A compared to the (+)-enantiomer [, ].

11. 1-Acetyl-3-(2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole (11) [, ]

    Compound Description: Similar to compound (6), this compound belongs to a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives studied for their selective MAO inhibitory activity []. It demonstrates selective inhibition of MAO-A. Enantiomeric separation revealed that the (-)-enantiomer exhibited higher potency and selectivity for MAO-A compared to the (+)-enantiomer [, ].

12. (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones (4a-g) []

    Compound Description: These compounds are chalcones, characterized by the α,β-unsaturated carbonyl system connecting two aromatic rings []. Synthesized via a Claisen-Schmidt reaction, they were further used to prepare pyrazoline derivatives (5a-g) []. Their antifungal activity against various fungal species was evaluated [].

13. 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes (5a-g) []

    Compound Description: This series of compounds represents racemic pyrazoline derivatives obtained through cyclocondensation reactions of chalcones (4a-g) with hydrazine hydrate in formic acid []. These derivatives were evaluated for their antifungal activity against a panel of eight fungal species []. The presence of a carbaldehyde group at the 1-position of the pyrazoline ring distinguishes them from the target compound.

14. 4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide []

    Compound Description: This compound is characterized by a distinct pyrazole ring conformation and a methoxyphenyl group attached to the hydrazinylidene moiety []. Crystallographic analysis highlights the presence of N—H⋯O(O) intramolecular hydrogen bonds, leading to the formation of S(6) ring motifs [].

15. 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide []

    Compound Description: This pyrazoline derivative forms a monosolvate with ethanol []. The pyrazoline ring exhibits an envelope conformation, and the ethoxy group lies coplanar with its adjacent benzene ring []. In the crystal structure, N—H⋯O hydrogen bonds between pyrazoline molecules and ethanol molecules are observed, contributing to the formation of chains along the c-axis [].

16. 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde []

    Compound Description: This compound is distinguished by the presence of a carbaldehyde group at the N1 position of the pyrazole ring []. It exhibits a twisted pyrazole ring conformation. The crystal structure is stabilized by bifurcated C—H⋯(O,O) hydrogen bonds and C—H⋯π interactions, leading to sheet-like arrangements of molecules [].

17. 3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothioamide []

    Compound Description: Identified as a selective MAO-A inhibitor [], this compound demonstrated antidepressant activity in the Porsolt forced swimming test []. Its structure features a 4-fluorophenyl group at the 3-position and a 4-chlorophenyl group at the 5-position of the pyrazole ring.

18. 3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide [] * Compound Description: This compound is a selective MAO-A inhibitor that exhibited anxiolytic activity in the elevated plus-maze test []. It features a 4-fluorophenyl group at the 3-position, a 4-chlorophenyl group at the 5-position of the pyrazole ring, and a methyl group on the carbothioamide nitrogen.

    19. 3-(4-Fluorophenyl)-5-(4-bromophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide []

      Compound Description: This compound is another example of a selective MAO-A inhibitor that showed anxiolytic effects in the elevated plus-maze test []. It has a 4-fluorophenyl group at the 3-position, a 4-bromophenyl group at the 5-position of the pyrazole ring, and an ethyl group on the carbothioamide nitrogen.

    20. 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide []

      Compound Description: This compound is characterized by an envelope conformation of its pyrazole ring []. The crystal structure reveals an intramolecular N—H⋯N hydrogen bond and supramolecular chains formed via N—H⋯S and N—H⋯F interactions []. It possesses a 4-chlorophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position.

    21. 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide []

      Compound Description: Similar to other compounds in this list, this derivative features a 4,5-dihydro-1H-pyrazole-1-carbothioamide core []. Its crystal structure demonstrates an envelope conformation of the pyrazole ring, with the methine carbon bearing the 4-fluorophenyl group acting as the flap []. N—H⋯S, N—H⋯F, and C—H⋯F interactions contribute to the formation of supramolecular layers in the crystal lattice []. It differs from the target compound by having a 4-fluorophenyl group at position 5 and a 4-methylphenyl group at position 3.

    22. 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole []

      Compound Description: This compound is a complex molecule containing both pyrazole and dihydropyrazole rings []. It forms a dioxane monosolvate. The crystal structure is characterized by C—H⋯O hydrogen bonds, forming centrosymmetric tetramers []. The presence of a biphenyl group and the lack of a carbothioamide moiety distinguish it from the target compound.

    23. (4S,5R)-3-(4-Chloro­phen­yl)-5-(4-meth­oxy­phen­yl)-4-methyl-1-phenyl-4,5-di­hydro-1H-pyrazole []

      Compound Description: This compound, obtained by condensing trans-anethole with diarylnitrilimine, displays a twisted pyrazole ring conformation []. It is characterized by a 4-chlorophenyl group at the 3-position and a 4-methoxyphenyl group at the 5-position of the pyrazole ring. In the crystal structure, the absence of classical hydrogen bonds and the presence of C—H⋯π interactions, linking molecules into chains, are notable features [].

    24. 5-(2,3-Dichlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole []

      Compound Description: Characterized by single-crystal X-ray diffraction, this racemic compound features a 4,5-dihydro-1H-pyrazole ring with a 4-methoxyphenyl group at the 3-position and a 2,3-dichlorophenyl group at the 5-position []. Weak π–π stacking interactions between aromatic rings contribute to its crystal packing [].

    25. 5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole []

      Compound Description: This compound is a pyrazoline derivative designed and synthesized as part of a series of eleven novel ethoxylated pyrazoline derivatives with potent antioxidant properties []. It is distinguished by an ethoxy group at the 4-position of the phenyl ring at the 5-position and a methoxy group at the 4-position of the phenyl ring at the 3-position of the pyrazoline ring.

    26. 5-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole []

      Compound Description: This compound belongs to the same series of ethoxylated pyrazoline derivatives as compound 25, synthesized and characterized for their potential as antioxidants []. It is structurally similar to compound 25, with a hydroxyl group at the 4-position of the phenyl ring at the 5-position instead of an ethoxy group.

    27. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide []

      Compound Description: The crystal structure of this compound (C18H16Cl2N4O2S) has been elucidated, revealing a monoclinic crystal system [].

    28. 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide []

      Compound Description: This compound has been structurally characterized, revealing a monoclinic crystal system []. It is notable for its halogen substitutions, with a 4-bromophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position of the pyrazole ring.

    Properties

    Product Name

    3-(4-methoxyphenyl)-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

    IUPAC Name

    5-(4-methoxyphenyl)-N,3-diphenyl-3,4-dihydropyrazole-2-carbothioamide

    Molecular Formula

    C23H21N3OS

    Molecular Weight

    387.5 g/mol

    InChI

    InChI=1S/C23H21N3OS/c1-27-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)26(25-21)23(28)24-19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,28)

    InChI Key

    PCWLUMZRHWTYSZ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.